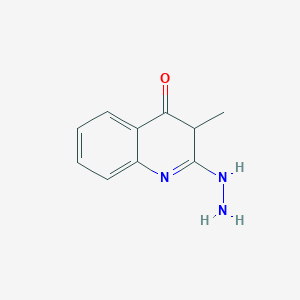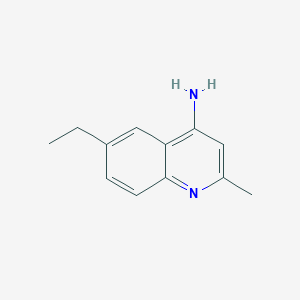
2-Hydrazinyl-3-methylquinolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-3-methylquinolin-4(3H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydrazinyl group at the second position, a methyl group at the third position, and a ketone at the fourth position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-methylquinolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylquinolin-4(3H)-one.
Hydrazination: The 3-methylquinolin-4(3H)-one is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Hydrazinyl-3-methylquinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydrazinyl-3-methylquinolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it might inhibit enzyme activity or bind to receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
2-Hydrazinylquinoline: Lacks the methyl group at the third position.
3-Methylquinolin-4(3H)-one: Lacks the hydrazinyl group at the second position.
2-Amino-3-methylquinolin-4(3H)-one: Contains an amino group instead of a hydrazinyl group.
Uniqueness
2-Hydrazinyl-3-methylquinolin-4(3H)-one is unique due to the presence of both the hydrazinyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-hydrazinyl-3-methyl-3H-quinolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6-9(14)7-4-2-3-5-8(7)12-10(6)13-11/h2-6H,11H2,1H3,(H,12,13) |
InChIキー |
LYBQKGNNFTUOOF-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)C2=CC=CC=C2N=C1NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11907371.png)


![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)





![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)
![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)
![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)
